molecular formula C16H12Cl2F3NOS B3042556 N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide CAS No. 646989-67-5

N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide

Cat. No.: B3042556
CAS No.: 646989-67-5
M. Wt: 394.2 g/mol
InChI Key: NNNNPRXDVNLTJM-UHFFFAOYSA-N
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Description

N1-(2-{[3-(Trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide (CAS 646989-67-5) is a chemical compound with the molecular formula C16H12Cl2F3NOS and a molecular weight of 394.24 g/mol . This thioacetamide-linked compound is of significant interest in antimicrobial research, particularly in the development of novel Gram-negative antibiotics . Its core structure is part of a class of compounds known to act as antimetabolites, which disrupt key bacterial metabolic pathways . Research indicates that related thioacetamide-linked 1,2,3-triazoles (TAT) function by targeting and inhibiting the bacterial enzyme cysteine synthase A (CysK) . CysK is essential for cysteine biosynthesis, a pathway not present in humans, making it a promising target for selective antibacterial agents . The inhibition mechanism involves a false product formation with the enzyme's natural substrate, O-acetyl-l-serine, leading to a disruption of cysteine production and, consequently, a global dysregulation of bacterial metabolic networks . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this chemical probe to study bacterial metabolism and explore new mechanisms for overcoming antibiotic resistance in Gram-negative pathogens . For specific handling, storage, and safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

2,2-dichloro-N-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NOS/c17-14(18)15(23)22-12-6-1-2-7-13(12)24-9-10-4-3-5-11(8-10)16(19,20)21/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNPRXDVNLTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)Cl)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichloroacetamide moiety, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichloroacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The benzylthio group may interact with thiol-containing enzymes or proteins, while the dichloroacetamide moiety can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Dichloroacetamide Derivatives
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
    This compound replaces the benzylthio-phenyl group with a thiazole ring. The thiazole moiety introduces aromatic heterocyclic character, enhancing hydrogen-bonding capacity (N–H⋯N interactions) and crystallinity . The dichlorophenyl group aligns with the target compound’s dichloroacetamide, but the absence of a trifluoromethyl group reduces its lipophilicity.

  • N1-Mesityl-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide Here, a nitro (-NO₂) group replaces one chlorine atom on the phenyl ring. The mesityl (2,4,6-trimethylphenyl) group adds steric bulk, which may reduce membrane permeability compared to the target compound’s benzylthio-phenyl group .
Trifluoromethyl-Containing Analogues
  • 2-Benzylamino-2-thioxo-N-(3-trifluoromethyl-phenyl)acetamide This compound substitutes the dichloroacetamide with a thioxoacetamide group and introduces a benzylamino linkage. However, the absence of chlorine atoms reduces electrophilic character compared to the dichloroacetamide core .
  • The nitro group further modifies electronic properties, contrasting with the target compound’s simpler dichloro-substituted phenyl .

Physicochemical Properties

Compound Key Substituents LogP* Hydrogen Bonding Crystallinity
Target Compound CF₃, Cl, benzylthio ~3.5 Moderate (N–H) High
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Cl, thiazole ~2.8 High (N–H⋯N) Very High
N1-Mesityl-2-(nitro-CF₃-phenylthio)acetamide CF₃, NO₂, mesityl ~4.2 Low Moderate

*Estimated using fragment-based methods.

  • Crystallinity : The target compound’s benzylthio group may disrupt crystal packing compared to thiazole derivatives, which form stable 1D chains via N–H⋯N bonds .
  • Solubility: The trifluoromethyl group increases hydrophobicity, likely reducing aqueous solubility compared to non-CF₃ analogues.

Biological Activity

N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C16H12Cl2F3NOS
  • Molecular Weight : 394.24 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of this compound may be attributed to its structural characteristics, particularly the presence of the trifluoromethyl group and the thioether linkage. These features can enhance lipophilicity and modulate interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown potent antiproliferative effects against various cancer cell lines:

CompoundCell Line% InhibitionReference
5aMCF-795%
5aA54977%
5aHeLaNot specified

These studies suggest that compounds with similar thioether and dichloroacetamide functionalities can induce apoptosis in cancer cells through oxidative stress mechanisms.

Mechanistic Insights

The mechanism underlying the anticancer activity often involves the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis. For example, one study demonstrated that certain benzimidazole derivatives increased superoxide dismutase activity while decreasing catalase activity, resulting in elevated ROS levels that contributed to tumor cell death .

Study on Antiproliferative Activity

In a detailed study evaluating various benzimidazole derivatives, it was found that those with structural similarities to this compound exhibited promising cytotoxic effects against human cancer cell lines. The study specifically highlighted the role of structural modifications in enhancing biological activity:

  • Experimental Design : Different concentrations of the compounds were tested on MCF-7 and A549 cell lines.
  • Results : Significant growth inhibition was observed, indicating the potential for further development as anticancer agents.

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies should be conducted to evaluate its effects on non-cancerous cells and potential side effects associated with its use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide
Reactant of Route 2
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N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide

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